molecular formula C22H22N4O5S B2833906 4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide CAS No. 1105250-20-1

4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B2833906
CAS No.: 1105250-20-1
M. Wt: 454.5
InChI Key: ZBOSGDPCNIOWLC-UHFFFAOYSA-N
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Description

The compound 4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide is a structurally complex molecule featuring three distinct pharmacophores:

  • 4H-chromene-2-carboxamide: A chromene (benzopyrone) core linked to a carboxamide group, a motif associated with diverse biological activities, including antimicrobial and anti-inflammatory effects .
  • Thieno[3,4-c]pyrazole: A fused bicyclic system combining thiophene and pyrazole rings, which enhances metabolic stability and binding affinity in medicinal chemistry .
  • Tetrahydrofuran (THF)-derived substituent: A 2-((tetrahydrofuran-2-yl)methyl)aminoethyl side chain, which may improve solubility and target interactions through hydrogen bonding or lipophilic interactions.

Properties

IUPAC Name

4-oxo-N-[2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c27-17-8-19(31-18-6-2-1-5-14(17)18)22(29)24-21-15-11-32-12-16(15)25-26(21)10-20(28)23-9-13-4-3-7-30-13/h1-2,5-6,8,13H,3-4,7,9-12H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOSGDPCNIOWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4H-chromene-2-carboxamide (CAS Number: 1105250-20-1) is a complex organic molecule with potential biological activity. This article reviews its biological properties, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O5SC_{22}H_{22}N_{4}O_{5}S, with a molecular weight of 454.5 g/mol. The structure features a chromene backbone fused with a thieno[3,4-c]pyrazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H22N4O5S
Molecular Weight454.5 g/mol
CAS Number1105250-20-1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[3,4-c]pyrazole and chromene derivatives. The detailed synthetic pathway is crucial for understanding how structural modifications can influence biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Compounds in the same class have shown promising antifungal activity against various strains of fungi. The presence of specific functional groups enhances this activity.
    • Case Study : A related compound demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Fusarium oxysporum, suggesting that structural similarities may confer similar efficacy to our compound .
  • Antibacterial Activity : The compound's potential as an antibacterial agent has also been explored. Preliminary tests indicate activity against Gram-positive and Gram-negative bacteria.
    • Research Findings : A study reported MIC values ranging from 32 µg/mL to lower levels for derivatives similar to this compound against Klebsiella pneumoniae and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity due to its ability to interact with cellular pathways involved in tumor growth:

  • Mechanism of Action : Similar compounds have been shown to inhibit certain enzymes critical for cancer cell proliferation, such as GARFTase and other folate-dependent enzymes .
  • In Vivo Studies : Animal models treated with structurally related compounds exhibited reduced tumor sizes, indicating that the chromene-thienopyrazole framework may be effective in targeting cancer cells.

Comparative Analysis with Related Compounds

To further understand the biological impact of This compound , a comparative analysis with other known compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityReference
Compound AMIC = 6.25 µg/mLEffective
Compound BMIC = 32 µg/mLModerate
Our CompoundTBDTBDThis Study

Scientific Research Applications

Structural Characteristics

The compound's molecular formula is C17H20N6O3SC_{17}H_{20}N_{6}O_{3}S, with an approximate molecular weight of 454.5 g/mol. Its structure includes:

  • Chromene Core : A bicyclic structure contributing to the compound's stability and biological activity.
  • Thieno-Pyrazole Moiety : Imparts potential anticancer properties.
  • Tetrahydrofuran Substituent : Enhances solubility and bioavailability.

Medicinal Chemistry

The compound shows promise as a scaffold for developing new therapeutic agents due to its ability to interact with multiple biological targets. Potential applications include:

  • Anticancer Activity : The thieno-pyrazole component is known for its anticancer properties, making this compound a candidate for further pharmacological studies aimed at cancer treatment.
  • Anti-inflammatory Properties : The chromene structure may contribute to anti-inflammatory effects, relevant in treating chronic inflammatory diseases.

Case Studies and Research Findings

  • Antifungal Activity : Similar compounds have demonstrated antifungal properties against various strains of fungi. For instance, analogs with structural similarities showed effective inhibition against Fusarium oxysporum .
  • Pharmacological Studies : Interaction studies are crucial for elucidating the mechanism of action of this compound. Research indicates that derivatives with specific functional groups exhibit enhanced biological activities compared to simpler analogs .

Comparison with Similar Compounds

Chromene-Thiazolidinone Hybrids ()

The compound N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (Fig. 1) shares the chromene-carboxamide moiety but replaces the thienopyrazole with a thiazolidinone ring. Key differences:

  • Core Heterocycle: Thiazolidinone () vs. thienopyrazole (target compound). Thiazolidinones are known for antifungal activity , while thienopyrazoles may offer improved π-π stacking due to aromaticity.

Table 1: Structural Comparison of Chromene-Based Analogues

Compound Core Heterocycles Key Substituents Reported Activity
Target Compound Chromene + Thienopyrazole THF-methylaminoethyl Not reported
N-[2-(6-Methyl-4-oxochromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Chromene + Thiazolidinone Furan-carboxamide Antifungal
2-Oxo-N-(4H-1,2,4-triazol-3-yl)-2H-chromene-3-carboxamide Chromene + Triazole Triazole-carboxamide Not reported

Benzothiazole-Thiazolidinone Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ) feature a benzothiazole-thiazolidinone scaffold. Comparisons:

  • Synthesis Yields: Derivatives in were synthesized in moderate-to-high yields (37–70% in ethanol) , whereas the target compound’s synthetic route is unspecified.
  • Substituent Effects : Chlorophenyl or fluorophenyl groups in enhance lipophilicity, whereas the THF group in the target compound may balance solubility and membrane permeability.

Pyrazole and Dihydropyridine Derivatives ()

  • Antimalarial Pyrazole Carboxamides (): Compounds like 5-((arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide share the pyrazole-carboxamide motif but lack chromene or thieno-fused systems. The morpholino group in may enhance solubility compared to the THF group .
  • Dihydropyridine-Furyl Derivatives (): Structures such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide highlight the role of furan in electron-rich environments, contrasting with the THF group’s saturated oxygen ring in the target compound .

Q & A

Q. How can the molecular structure of the compound be confirmed using spectroscopic methods?

The compound’s structure can be validated via a combination of 1H/13C NMR (to assign proton and carbon environments), FT-IR (to identify functional groups like amides, ketones, and heterocyclic rings), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated for analogous chromene-thiazolidinone hybrids .

Q. What are the critical steps in synthesizing this compound?

Synthesis typically involves multi-step reactions , starting with the preparation of the thieno[3,4-c]pyrazole core, followed by coupling with the chromene-carboxamide moiety. Key steps include:

  • Amide bond formation between the thienopyrazole and chromene-carboxamide using coupling agents like EDCI/HOBt.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity, as seen in similar thienopyrazole derivatives .
  • Final purification via column chromatography or recrystallization .

Q. What preliminary assays are recommended to assess biological activity?

Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic and amide motifs.
  • Cytotoxicity testing (e.g., MTT assay on cancer cell lines) based on structural analogs showing anticancer potential .
  • Solubility profiling in DMSO/PBS to determine suitable concentrations for in vitro studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during characterization?

Discrepancies may arise from dynamic conformational changes (e.g., amide bond rotation) or solvent-induced polymorphism . Mitigation strategies:

  • Compare solid-state (X-ray) and solution-state (NMR) data to identify conformational flexibility .
  • Use variable-temperature NMR to detect equilibria between rotamers .
  • Validate with DFT computational modeling to predict stable conformers .

Q. What experimental approaches optimize the compound’s pharmacokinetic properties?

To improve solubility and bioavailability:

  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to the tetrahydrofuran or chromene moieties .
  • Co-crystallization with cyclodextrins or surfactants to enhance aqueous solubility .
  • Metabolic stability assays (e.g., liver microsome testing) to identify vulnerable sites for structural modification .

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be elucidated?

Mechanistic studies require:

  • Kinetic monitoring via HPLC or in-situ IR to track intermediate formation.
  • Isotopic labeling (e.g., 18O in carbonyl groups) to trace bond rearrangements .
  • Computational studies (e.g., DFT) to map energy barriers and transition states, as applied to similar pyrazole-chromene systems .

Q. What strategies address low yields in the final coupling step?

Yield optimization may involve:

  • Screening alternative coupling reagents (e.g., HATU instead of EDCI) for sterically hindered amines.
  • Using microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Introducing protecting groups (e.g., Boc) on reactive sites to prevent side reactions .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data across cell lines?

Discrepancies may stem from cell-specific uptake mechanisms or metabolic differences . Recommended steps:

  • Perform cellular accumulation studies (e.g., LC-MS quantification of intracellular compound levels).
  • Validate target engagement via western blotting or thermal shift assays .
  • Use multi-omics profiling to identify resistance pathways in non-responsive cell lines .

Q. What methods validate the compound’s stability under physiological conditions?

Conduct accelerated stability studies :

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via HPLC .
  • Photostability testing : Expose to UV-Vis light and assess decomposition products .
  • Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss .

Methodological Tables

Table 1: Key Characterization Techniques

TechniqueApplicationReference
X-ray crystallographyDefinitive structural assignment
2D NMR (COSY, HSQC)Assign proton-carbon correlations
HRMSConfirm molecular formula

Table 2: Common Synthetic Challenges & Solutions

ChallengeSolution
Low coupling yieldUse HATU, microwave assistance
PolymorphismScreen co-crystallizing agents
Rotameric ambiguityVariable-temperature NMR

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